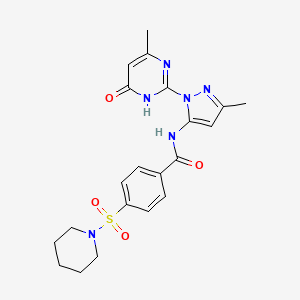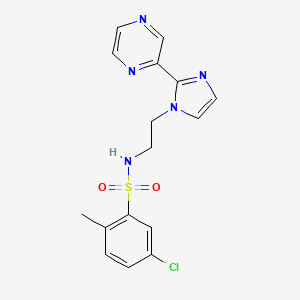![molecular formula C21H24N2O4S B2517949 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922010-87-5](/img/structure/B2517949.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Reactions
Aza-Reformatsky Reaction : Utilized in the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process achieves high yields and enantioselectivities, using diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017).
Enantioselective Alkylation : Involves the enantioselective addition of Et2Zn to cyclic aldimines, producing chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This represents a pioneering example in this field (Munck et al., 2017).
Asymmetric Alkynylation : Achieved by combining chiral phosphoric acid and Ag(I) catalysts, this method allows the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. It's notable for its high enantiomeric excesses and versatile substrate compatibility (Ren et al., 2014).
Ru-Catalyzed Asymmetric Transfer Hydrogenation : This process achieves biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity. It's significant for its use of water as an environmentally benign solvent (More & Bhanage, 2017).
Synthesis of Novel Compounds
Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones : An efficient method involving N-arylation reactions between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This process leads to the synthesis of various benzo-fused N-heterocycles (Zhang et al., 2015).
Construction of Heteropropellanes : Involving the synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, this method is notable for its potential in modifying drugs and creating novel materials with unique physical properties (Konstantinova et al., 2020).
Transformation and Metabolism Studies
Microbial Transformation : Examines the transformation of 8-chloro-10,11-dihydrodibenzob,foxazepine by various fungi, leading to the creation of new derivatives. This highlights the potential of microbial processes in generating novel compounds (Jiu et al., 1977).
In Vivo Metabolism Studies : Focuses on the metabolism of dibenz[b,f]-1,4-oxazepine, suggesting an arene oxide intermediate during conversion, as evidenced by the NIH shift (Harrison et al., 1978).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-23-18-10-6-7-11-20(18)27-19-13-12-15(14-17(19)21(23)24)22-28(25,26)16-8-4-3-5-9-16/h6-7,10-14,16,22H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNNYDTWIANMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)
![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)

![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)


![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)




![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)
